molecular formula C14H12O2 B1367068 3-METHOXYBENZOPHENONE CAS No. 6136-67-0

3-METHOXYBENZOPHENONE

Cat. No. B1367068
Key on ui cas rn: 6136-67-0
M. Wt: 212.24 g/mol
InChI Key: VMFJVWPCRCAWBS-UHFFFAOYSA-N
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Patent
US04075227

Procedure details

To the mixture then were added dropwise 103 grams (1 mole) of benzonitrile in 500 ml. of ether. A vigorous reaction occurred. The mixture was stirred for 16 hours, and then 500 ml. of water were gradually added. The reaction mixture then was filtered through a glass wool plug to remove excess magnesium. The ether was evaporated, and to the resulting aqueous layer were added 300 ml. of concentrated hydrochloric acid. The resulting mixture was heated on a steam bath for one hour. The product was extracted into ether, and the ether layer was washed with water, dried, and distilled to obtain 127 grams (60 percent) of m-methoxybenzophenone as a pale green liquid, b.p. 135°-139°/0.05 mm.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[CH2:10][O:11][CH2:12][CH3:13].[OH2:14]>>[CH3:10][O:11][C:12]1[CH:13]=[C:1]([C:1](=[O:14])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
103 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A vigorous reaction
FILTRATION
Type
FILTRATION
Details
The reaction mixture then was filtered through a glass wool plug
CUSTOM
Type
CUSTOM
Details
to remove excess magnesium
CUSTOM
Type
CUSTOM
Details
The ether was evaporated
ADDITION
Type
ADDITION
Details
to the resulting aqueous layer were added 300 ml
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated on a steam bath for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
WASH
Type
WASH
Details
the ether layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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